4,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one
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Overview
Description
4,9-Dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core substituted with a naphthyl group and two methyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a 2H-chromene derivative. This reaction is often carried out in the presence of anhydrous tetra-n-butylammonium fluoride (TBAF) and N,N-dimethylformamide (DMF) as the solvent . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4,9-Dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinone derivatives, while reduction reactions produce hydroquinone derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
4,9-Dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. For example, as a neuropeptide Y Y5 receptor antagonist, the compound binds to the receptor and inhibits its activity, which can modulate various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,9-Tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydro-naphthalen-2-yl)-8-methoxy-3,3-dimethyl-1H-xanthen-1-one
- 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol
- 2-[4a,8-Dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol
Uniqueness
4,9-Dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern and the presence of both furochromene and naphthyl groups This combination of structural features imparts distinct chemical and physical properties, making it different from other similar compounds
Properties
Molecular Formula |
C23H16O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4,9-dimethyl-3-naphthalen-2-ylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C23H16O3/c1-13-9-19-22(14(2)10-20(24)26-19)23-21(13)18(12-25-23)17-8-7-15-5-3-4-6-16(15)11-17/h3-12H,1-2H3 |
InChI Key |
GMCILVHUEICTDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=CO3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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